molecular formula C11H14Cl2N2O2 B605746 (5-Chloro-furan-2-yl)-(hexahydro-pyrrolo(3,4-C)pyrrol-2-yl)-methanone hydrochloride CAS No. 1788894-06-3

(5-Chloro-furan-2-yl)-(hexahydro-pyrrolo(3,4-C)pyrrol-2-yl)-methanone hydrochloride

Cat. No. B605746
M. Wt: 277.15
InChI Key: SQQDKOJWFGSPEW-KVZVIFLMSA-N
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Description

AZD-1446 HCl is a nicotinic acetylcholine receptor agonist.

Scientific Research Applications

Chemical Synthesis and Biological Evaluation

  • Microwave Assisted Synthesis and Biological Evaluation : A study explored the synthesis of pyrazoline and methanone derivatives, including structures similar to the queried compound. These derivatives were synthesized using microwave irradiation, proving advantageous in terms of higher yields and eco-friendliness. The compounds exhibited notable anti-inflammatory and antibacterial activities. This suggests potential applications in developing new therapeutic agents (Ravula et al., 2016).

  • Reduction of Acylpyrroles : Research on the reduction of acylpyrroles, including compounds structurally similar to the queried chemical, led to the synthesis of new pyrrolo[1,2-b]cinnolin-10-one derivatives. This study contributes to the broader understanding of chemical reactions and synthesis methods that could be relevant to the queried compound (Kimbaris & Varvounis, 2000).

  • Synthesis and Antimicrobial Evaluation of Pyrrolylnaphtho[2,1-b] Furan Derivatives : A study involved synthesizing new pyrrolylnaphtho[2,1-b] furan derivatives and evaluating their antimicrobial activities. These compounds are structurally related and provide insights into the antimicrobial potential of similar compounds (Joshi S.D et al., 2010).

Chemical Properties and Synthesis Techniques

  • Synthesis of Heterocyclic Ring System : Research on the synthesis of various model compounds for conjugated heterocyclic ring systems, including the likes of the queried compound, showcases innovative approaches in chemical synthesis. This work contributes to the knowledge of constructing complex chemical structures (Nakatani et al., 1995).

  • New Synthesis Approaches for Pyrazolo[5,1‐c]triazines : A study presents novel synthesis methods for compounds containing naphtho[2,1-b]furan moieties. This research highlights innovative synthesis techniques that could be applicable to the queried compound (Abdelhamid et al., 2012).

  • Highly Diastereoselective Hydrogenation : Research on the diastereoselective hydrogenation of furan-2-carboxylic acid derivatives, structurally related to the queried compound, has been documented. This study contributes to understanding the stereochemistry in chemical reactions (Sebek et al., 2009).

Applications in Material Science and Molecular Engineering

  • Synthesis of Polysubstituted Furans : This study demonstrates a catalyst-free, one-pot synthesis of polysubstituted furans. This research might provide insights into novel synthetic routes relevant to the queried compound (Damavandi et al., 2012).

  • Photochemical Preparation of Phenylfurans : Research on the photochemical synthesis of phenylfurans provides insights into alternative synthesis methods, which might be applicable to the queried compound (Guizzardi et al., 2000).

  • Molecular Structure Analysis for Drug Development : The study on the molecular structure of naphtho[2,1-b]furan-2-yl methanone derivatives and their potential as therapeutic agents highlights the relevance in drug development and molecular engineering (Bonilla-Castañeda et al., 2022).

properties

CAS RN

1788894-06-3

Product Name

(5-Chloro-furan-2-yl)-(hexahydro-pyrrolo(3,4-C)pyrrol-2-yl)-methanone hydrochloride

Molecular Formula

C11H14Cl2N2O2

Molecular Weight

277.15

IUPAC Name

Methanone, (5-chloro-2-furanyl)((3aR,6aS)-hexahydropyrrolo(3,4-C)pyrrol-2(1H)-yl)-, hydrochloride (1:1)

InChI

1S/C11H13ClN2O2.ClH/c12-10-2-1-9(16-10)11(15)14-5-7-3-13-4-8(7)6-14;/h1-2,7-8,13H,3-6H2;1H/t7-,8+;

InChI Key

SQQDKOJWFGSPEW-KVZVIFLMSA-N

SMILES

Cl.Clc1oc(cc1)C(=O)N2C[C@@H]3CNC[C@@H]3C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AZD-1446 HCl, AZD1446 HCl, TC6683 HCl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Chloro-furan-2-yl)-(hexahydro-pyrrolo(3,4-C)pyrrol-2-yl)-methanone hydrochloride
Reactant of Route 2
(5-Chloro-furan-2-yl)-(hexahydro-pyrrolo(3,4-C)pyrrol-2-yl)-methanone hydrochloride
Reactant of Route 3
(5-Chloro-furan-2-yl)-(hexahydro-pyrrolo(3,4-C)pyrrol-2-yl)-methanone hydrochloride
Reactant of Route 4
(5-Chloro-furan-2-yl)-(hexahydro-pyrrolo(3,4-C)pyrrol-2-yl)-methanone hydrochloride
Reactant of Route 5
(5-Chloro-furan-2-yl)-(hexahydro-pyrrolo(3,4-C)pyrrol-2-yl)-methanone hydrochloride
Reactant of Route 6
(5-Chloro-furan-2-yl)-(hexahydro-pyrrolo(3,4-C)pyrrol-2-yl)-methanone hydrochloride

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